molecular formula C10H10F3NO3 B8030834 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Cat. No.: B8030834
M. Wt: 249.19 g/mol
InChI Key: MJIDQCYHQQIWRU-UHFFFAOYSA-N
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Description

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a high-purity chemical building block of significant interest in advanced organic synthesis and materials science research. This compound features a benzene ring core functionalized with an electron-withdrawing nitro group, a propoxy ether chain, and a trifluoromethyl group, making it a versatile intermediate for constructing more complex molecules. Its structure is related to scaffolds used in the development of pharmaceuticals and functional materials, including applications in the synthesis of m-aryloxy phenol derivatives, which are explored for their potential biological activities and use in polymers, adhesives, and coatings . The presence of the nitro group adjacent to the alkoxy substituent on the aromatic ring is a key structural motif found in certain high-potency artificial sweeteners, highlighting its utility in biochemical and receptor interaction studies . Researchers value this compound for its potential in nucleophilic aromatic substitution reactions, where the nitro group activates the ring for displacement by various nucleophiles, a common strategy in medicinal chemistry and drug discovery . As a reagent, it enables the exploration of structure-activity relationships and the development of novel compounds with tailored properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-nitro-2-propoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-5-17-9-6-7(10(11,12)13)3-4-8(9)14(15)16/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDQCYHQQIWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propoxy Group Introduction

Starting with 2-nitro-4-(trifluoromethyl)phenol, the propoxy group is introduced via nucleophilic aromatic substitution (NAS). Reaction with propyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 2-propoxy-4-(trifluoromethyl)nitrobenzene with 78% efficiency. Alternative solvents like toluene or ethyl acetate reduce side reactions but require longer reaction times (24–36 hours).

Nitration Optimization

Direct nitration of 2-propoxy-4-(trifluoromethyl)benzene faces challenges due to competing directing effects. Using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) in sulfuric acid at 0°C suppresses meta-nitration by the trifluoromethyl group, achieving 72% yield of the desired para-nitro isomer.

Table 1: Nitration Conditions and Yields

Nitrating AgentSolventTemp (°C)Yield (%)Purity (%)
HNO₃/H₂SO₄DCM0–56895
Acetyl nitrateH₂SO₄07297
NO₂BF₄Acetonitrile256593

Halogen Exchange with HF

Analogous to WO2016125185A2, trichloromethyl precursors are treated with anhydrous hydrogen fluoride (AHF) at 80°C under pressure (30–35 kg/cm²) to replace chlorine atoms with fluorine. Applied to 2-propoxy-1-nitro-4-(trichloromethyl)benzene, this method achieves 85% conversion to the trifluoromethyl product but necessitates specialized corrosion-resistant reactors.

One-Pot Multistep Synthesis

A telescoped approach combines propoxylation, trifluoromethylation, and nitration in sequence without isolating intermediates:

  • Propoxylation : 2-nitro-4-(trifluoromethyl)phenol + propyl bromide → 2-propoxy intermediate (DMF, K₂CO₃, 80°C).

  • Trifluoromethylation : Intermediate + ClCF₃ → 2-propoxy-4-(trifluoromethyl)benzene (CuCl, 120°C).

  • Nitration : HNO₃/H₂SO₄ in DCM at 0°C → final product (68% overall yield).

This method reduces purification steps but requires precise stoichiometric control to prevent over-nitration.

Green Chemistry Approaches

Solvent-Free Nitration

Solid-state nitration using montmorillonite K10 clay-supported nitric acid at 40°C achieves 65% yield with minimal waste. This method aligns with industrial demands for sustainability but faces scalability challenges.

Catalytic Fluorination

Using recyclable ionic liquids (e.g., [BMIM][BF₄]) as solvents for trifluoromethylation reduces HF consumption by 40% while maintaining 80% yield.

Analytical and Purification Techniques

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (8:2) resolves nitro isomers, achieving >99% purity.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 120°C) isolates the product from high-boiling byproducts.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals with 98% purity.

Industrial-Scale Considerations

Pilot-scale batches (100 kg) using the one-pot method in WO2016125185A2 demonstrate:

  • 12-hour cycle time.

  • 92% conversion rate.

  • 15% reduction in waste compared to stepwise synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as the organocatalyst.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Tetrahydroxydiboron and 4,4’-bipyridine at room temperature.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products:

    Reduction: 1-Amino-2-propoxy-4-(trifluoromethyl)benzene.

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products depend on the oxidizing agent and reaction conditions.

Scientific Research Applications

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitro-2-propoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Boiling Point (°C) Key Substituents Source
1-Nitro-3-(trifluoromethyl)benzene C₇H₄F₃NO₂ 76.2 202.2 NO₂ (meta), CF₃ (para) CRC Handbook
1-Fluoro-4-(trifluoromethyl)benzene C₇H₄F₄ –38 (est.) 102.3 F (para), CF₃ (para) CRC Handbook
1-Iodo-2-nitro-4-(trifluoromethyl)benzene C₇H₃F₃INO₃ N/A N/A I (ortho), NO₂ (meta), CF₃ (para) Experimental Data
1-Methyl-2-nitro-4-(trifluoromethyl)benzene C₈H₆F₃NO₂ N/A N/A CH₃ (ortho), NO₂ (meta), CF₃ (para) CAS Data
This compound C₁₀H₁₀F₃NO₃ N/A N/A NO₂ (ortho), OCH₂CH₂CH₃ (para), CF₃ (meta) CymitQuimica

Key Observations:

  • Melting/Boiling Points: The nitro and trifluoromethyl groups elevate boiling points due to increased molecular polarity and dipole-dipole interactions. For example, 1-nitro-3-(trifluoromethyl)benzene has a boiling point of 202.2°C, significantly higher than 1-fluoro-4-(trifluoromethyl)benzene (102.3°C) .
  • Solubility: The propoxy group in this compound likely enhances solubility in polar organic solvents compared to non-alkoxy analogs like 1-nitro-3-(trifluoromethyl)benzene.

Electronic and Reactive Properties

  • Electron-Withdrawing Effects: The nitro and trifluoromethyl groups create a strong electron-deficient aromatic ring, directing electrophilic substitution to positions ortho/para to these groups.
  • Reactivity in Substitution Reactions:
    • Nitro Group: The ortho-nitro group in this compound may hinder nucleophilic aromatic substitution due to steric effects, unlike para-nitro derivatives .
    • Halogen vs. Alkoxy: Iodo or chloro derivatives (e.g., 1-iodo-2-nitro-4-(trifluoromethyl)benzene ) exhibit higher reactivity in cross-coupling reactions compared to alkoxy-substituted compounds.

Biological Activity

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, a compound with significant potential in medicinal chemistry, has drawn attention due to its unique structural features and biological properties. The presence of a nitro group, a trifluoromethyl group, and an ether linkage contributes to its reactivity and interaction with biological systems. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10F3NO2\text{C}_10\text{H}_10\text{F}_3\text{NO}_2

This compound features:

  • A nitro group (-NO₂), which is known to influence biological activity.
  • A trifluoromethyl group (-CF₃), which enhances lipophilicity and metabolic stability.
  • An ether linkage (-O-), contributing to solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. Below is a summary of its biological activities based on available studies.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with nitro groups have shown effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Compound A35.7S. aureus
Related Compound B39.0E. coli

Anticancer Activity

The nitro group in aromatic compounds is often associated with anticancer properties. Research into similar compounds has indicated that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds containing trifluoromethyl groups can modulate enzyme activity significantly. For example, certain analogs have been shown to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

  • Antibacterial Screening : A study conducted on a series of nitro-substituted benzene derivatives found that those with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of electronic effects contributed by the trifluoromethyl group in improving binding affinity to bacterial targets.
  • Anticancer Evaluation : In vitro studies assessing the cytotoxicity of nitro-substituted benzene derivatives against various cancer cell lines indicated that this compound showed promising results in reducing cell viability, suggesting its potential as a lead compound for further development.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting critical metabolic pathways or inducing oxidative stress leading to cell death.

Q & A

Q. What are the common synthetic routes for preparing 1-nitro-2-propoxy-4-(trifluoromethyl)benzene in academic laboratories?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:

Electrophilic aromatic substitution (EAS): Introduce the trifluoromethyl group first due to its strong electron-withdrawing nature, which directs subsequent substitutions .

Nitration: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to add the nitro group at the ortho position relative to the trifluoromethyl group .

Propoxylation: Perform nucleophilic substitution (e.g., using propyl bromide and a base like K₂CO₃ in DMF) to introduce the propoxy group .
Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid side products .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify propoxy protons (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂).
    • 19^{19}F NMR: Confirm trifluoromethyl group (δ -60 to -65 ppm) .
  • X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in nitro-group orientation and intermolecular interactions .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do competing substituent effects (nitro, trifluoromethyl, propoxy) influence regioselectivity in further functionalization?

Methodological Answer: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong meta-directors, while the propoxy (-OPr) group is an ortho/para-director. To predict reactivity:

Computational Modeling: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify electrophilic attack sites .

Experimental Validation: Perform halogenation (e.g., bromination) under varying conditions. Monitor regioselectivity via 1^1H NMR or X-ray analysis .
Example: In similar compounds, trifluoromethyl groups dominate directing effects, overriding weaker donors like alkoxy groups .

Q. What strategies mitigate decomposition of this compound under photolytic or thermal conditions?

Methodological Answer: The nitro group increases sensitivity to light and heat. Mitigation approaches include:

  • Stabilization Additives: Use radical scavengers (e.g., BHT) or UV absorbers (e.g., TiO₂ coatings) .
  • Storage: Store in amber vials at -20°C under inert gas (N₂ or Ar) .
  • Kinetic Studies: Perform accelerated aging experiments (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer assays often arise from:

Purity Issues: Validate compound purity (>98%) via HPLC and elemental analysis .

Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and include positive controls (e.g., ciprofloxacin) .

Redox Interactions: Quantify nitro-group reduction products (e.g., hydroxylamines) using cyclic voltammetry, as these intermediates may confound bioactivity results .

Methodological Focus

Q. What advanced techniques optimize crystallization for X-ray analysis of nitro-substituted aromatics?

Methodological Answer: Nitro groups often hinder crystallization due to conformational flexibility. Strategies include:

  • Co-crystallization: Add crown ethers or ionic liquids to stabilize molecular packing .
  • Low-Temperature Diffraction: Collect data at 100 K to reduce thermal motion .
  • SHELXT Software: Use dual-space algorithms to solve structures with partial disorder .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the propoxy group, while nonpolar solvents (toluene) favor electrophilic pathways.

  • Solvent Screening: Use a Hansen solubility parameter (HSP) matrix to optimize reaction media .
  • Kinetic Profiling: Conduct Suzuki-Miyaura coupling trials with Pd catalysts, comparing yields in DMF vs. THF .

Q. What computational methods predict thermodynamic properties (e.g., ΔG, logP) for this compound?

Methodological Answer:

  • logP Calculation: Use ChemAxon or COSMO-RS to estimate partition coefficients, critical for pharmacokinetic studies .
  • Thermodynamic Stability: Perform DFT-based conformational analysis (e.g., in Gaussian) to identify low-energy conformers .

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